Diphenyl(2-methoxyphenyl)phosphine

Catalog No.
S1895866
CAS No.
53111-20-9
M.F
C19H17OP
M. Wt
292.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl(2-methoxyphenyl)phosphine

CAS Number

53111-20-9

Product Name

Diphenyl(2-methoxyphenyl)phosphine

IUPAC Name

(2-methoxyphenyl)-diphenylphosphane

Molecular Formula

C19H17OP

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C19H17OP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3

InChI Key

GBXNVYBGIFEOEM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Catalysis

DMPP serves as a crucial ligand or catalyst in numerous chemical reactions. Its structure allows it to bind to metal centers, influencing their reactivity and promoting specific reaction pathways. This makes DMPP a valuable tool for organic synthesis, enabling the creation of complex molecules with high efficiency and selectivity [1]. Research explores DMPP's potential in various catalytic processes, including:

  • C-C coupling reactions: These reactions form new carbon-carbon bonds, which are fundamental in organic synthesis. DMPP's ability to fine-tune catalyst behavior makes it useful in reactions like Suzuki-Miyaura couplings and Negishi couplings [1].

Source

[1] Top Quality Diphenyl(2-methoxyphenyl)phosphine 98% (CAS No. 53111-20-9),

Diphenyl(2-methoxyphenyl)phosphine, also known as (2-methoxyphenyl)diphenylphosphane, is an organophosphorus compound with the chemical formula C₁₉H₁₇OP. It is a white crystalline solid at room temperature []. This compound belongs to the class of phosphines, which are organic molecules containing a phosphorus atom bonded to three other atoms, typically hydrogen, carbon, or other elements []. Diphenyl(2-methoxyphenyl)phosphine finds application in scientific research, particularly in organic synthesis as a ligand for transition metals [, ].


Molecular Structure Analysis

The key feature of diphenyl(2-methoxyphenyl)phosphine is its central phosphorus atom (P) bonded to three other groups:

  • Two phenyl (C₆H₅) groups, giving it the "diphenyl" prefix.
  • A 2-methoxyphenyl group (C₆H₄OCH₃), where the methoxy group (OCH₃) is attached to the second carbon (C₂) of the phenyl ring.

This structure can be represented by the following Lewis formula:

C₆H₅-P(C₆H₅)(C₆H₄OCH₃)

The presence of the phenyl groups makes the molecule bulky and electron-donating due to the aromatic rings. The methoxy group (-OCH₃) is also electron-donating, further contributing to the electron-rich nature of the phosphorus atom. This electronic property makes diphenyl(2-methoxyphenyl)phosphine a valuable ligand in coordination chemistry [].


Chemical Reactions Analysis

Several reactions involving diphenyl(2-methoxyphenyl)phosphine are relevant to scientific research:

Synthesis:

Diphenyl(2-methoxyphenyl)phosphine can be synthesized by reacting diphenylchlorophosphine (Ph₂PCl) with 2-methoxyphenyllithium (o-MeOC₆H₄Li) according to the following equation []:

Ph₂PCl + o-MeOC₆H₄Li → Ph₂P(o-MeOC₆H₄) + LiCl

(Equation 1)

Other Relevant Reactions:

Due to its role as a ligand, diphenyl(2-methoxyphenyl)phosphine can participate in various coordination reactions with transition metals. These reactions involve the donation of a lone pair of electrons from the phosphorus atom to the empty orbitals of the metal center, forming a complex. The specific reactions depend on the chosen metal and the desired application [].


Physical And Chemical Properties Analysis

  • Melting Point: 121-123 °C []
  • Molecular Weight: 292.31 g/mol []
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and THF []
  • Stability: Stable under dry conditions, but may decompose upon exposure to moisture or air []

Diphenyl(2-methoxyphenyl)phosphine primarily functions as a ligand in coordination chemistry. As mentioned earlier, the electron-donating nature of the molecule allows it to form complexes with transition metals. These complexes can then participate in various catalytic reactions, where the coordinated phosphine influences the reactivity of the metal center and facilitates the desired transformation []. Specific mechanisms of action depend on the particular reaction and the involved metal complex.

Diphenyl(2-methoxyphenyl)phosphine is considered a mild irritant and should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with this compound [].

Data Availability:

  • Toxicity data for diphenyl(2-methoxyphenyl)phosphine is not readily available. It is advisable to handle the compound with caution following general laboratory safety practices.

  • Heck Reaction: This compound can participate in the Heck reaction, where it acts as a catalyst or reactant in the coupling of aryl halides with alkenes .
  • Buchwald-Hartwig Cross Coupling Reaction: It is also suitable for use in Buchwald-Hartwig cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
  • Reactivity with Singlet Oxygen: Diphenyl(2-methoxyphenyl)phosphine has shown interesting reactivity with singlet oxygen, indicating potential applications in photochemical processes.

Diphenyl(2-methoxyphenyl)phosphine can be synthesized through several methods:

  • Direct Phosphination: One method involves the direct phosphination of 2-methoxyphenyl compounds using phosphorus trichloride or other phosphorus reagents.
  • Coupling Reactions: The compound can also be synthesized via coupling reactions involving aryl halides and phosphines under suitable conditions to form the desired diphenyl(2-methoxyphenyl)phosphine structure.

These synthetic routes often require careful control of reaction conditions to achieve high yields and purity.

Interaction studies involving diphenyl(2-methoxyphenyl)phosphine focus on its reactivity with other chemical species. Research indicates that it can interact with singlet oxygen and other reactive intermediates, which could lead to novel applications in photochemistry and materials development. Further studies are needed to fully understand these interactions and their implications for practical applications.

Several compounds share structural similarities with diphenyl(2-methoxyphenyl)phosphine. Here is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
DiphenylphosphineTwo phenyl groups attached to phosphorusSimple structure, less sterically hindered
Tris(2-methoxyphenyl)phosphineThree 2-methoxyphenyl groups attached to phosphorusIncreased steric hindrance and potential reactivity
Bis(2-methoxyphenyl)phosphineTwo 2-methoxyphenyl groups attached to phosphorusMore reactive due to methoxy substitution
TriphenylphosphineThree phenyl groups attached to phosphorusHighly stable but less reactive

Diphenyl(2-methoxyphenyl)phosphine stands out due to its combination of two phenyl groups and one methoxy-substituted phenyl group, which provides a balance of stability and reactivity not found in simpler phosphines. Its unique structure allows it to participate effectively in various

Classical Phosphine Synthesis Routes

The traditional synthesis of phosphine compounds, including diphenyl(2-methoxyphenyl)phosphine, primarily relies on two fundamental approaches that have been established for decades. The halogenophosphine route represents the most widely adopted methodology, involving the reaction of organometallic reagents with phosphorus halides [1] [2]. This approach typically utilizes phosphorus trichloride as the starting material, which undergoes sequential substitution reactions with organometallic reagents to yield the desired tertiary phosphines [3] [4].

The classical chlorodiphenylphosphine method has proven particularly effective for synthesizing diphenyl(2-methoxyphenyl)phosphine. This route involves treating chlorodiphenylphosphine with 2-methoxyphenylmagnesium bromide under carefully controlled conditions [5] [6]. The reaction proceeds through nucleophilic substitution at the phosphorus center, with yields typically ranging from 62-86% depending on reaction conditions and substrate purity [5] [6].

Salt metathesis reactions constitute another fundamental classical approach, wherein metal phosphides react with organic halides to form phosphorus-carbon bonds [7] [8]. The reaction of sodium diphenylphosphide with 2-methoxybenzyl chloride can provide access to diphenyl(2-methoxyphenyl)phosphine, though this method requires rigorous exclusion of air and moisture [9] [7].

The reduction of phosphine oxides represents a classical indirect approach that has gained renewed interest due to the stability of phosphine oxide precursors [10] [11]. This method involves first synthesizing the corresponding phosphine oxide through more robust synthetic routes, followed by selective reduction using reagents such as lithium aluminum hydride or silane-based reducing systems [12] [10].

Modern Synthetic Approaches

Grignard Reagent Utilization

Modern Grignard-based synthetic methodologies have undergone significant refinement to address the challenges associated with classical approaches. The optimized Grignard protocol for diphenyl(2-methoxyphenyl)phosphine synthesis employs carefully controlled reaction conditions that maximize yield while minimizing side reactions [5] [6] [13].

The sequential addition technique has emerged as a particularly effective modification of traditional Grignard chemistry. In this approach, chlorodiphenylphosphine is treated with precisely 1.1-1.2 equivalents of 2-methoxyphenylmagnesium bromide in tetrahydrofuran at -10°C [6] [13]. The controlled addition rate, typically over 2 hours, prevents the formation of multiple substitution products and maintains optimal reaction stoichiometry [6].

Solvent optimization studies have revealed that mixed solvent systems, particularly tetrahydrofuran-diethyl ether combinations, provide superior results compared to single-solvent systems [6] [13]. The mixed solvent approach enhances both the solubility of organometallic reagents and the selectivity of the substitution reaction, leading to improved yields ranging from 85-92% [6].

Temperature control protocols have been refined to maintain consistent reaction conditions throughout the process. Maintaining the reaction temperature at -10°C throughout the addition phase, followed by controlled warming to room temperature, provides optimal balance between reaction rate and selectivity [5] [6]. This temperature profile minimizes the formation of oxidation products while ensuring complete conversion of starting materials.

Lithiation and Phosphination Techniques

Organolithium-based synthetic approaches have evolved to incorporate sophisticated directed lithiation strategies that enable regioselective functionalization of aromatic phosphine precursors [14] [15] [16]. The use of sparteine-mediated asymmetric lithiation has opened new avenues for the synthesis of enantioenriched phosphine derivatives [17] [15].

Direct lithiation-phosphination sequences represent a powerful modern approach wherein 2-methoxybromobenzene undergoes halogen-lithium exchange followed by treatment with chlorodiphenylphosphine [9] [18]. This methodology requires precise control of reaction parameters, including temperature (-78°C), reaction time (2-4 hours), and the sequence of reagent addition [9] [15].

The phosphine-borane protection strategy has revolutionized lithiation-based phosphine synthesis by providing stability against oxidation during synthetic manipulations [7] [15] [11]. Diphenylphosphine-borane complexes can be lithiated using sec-butyllithium in the presence of tetramethylethylenediamine, followed by treatment with 2-methoxybenzyl electrophiles [15].

Computational optimization of lithiation conditions has led to improved understanding of the mechanistic aspects of these reactions. Density functional theory calculations have identified optimal geometries for lithium-phosphide intermediates and predicted their reactivity patterns [15] [16].

Transition Metal-Mediated Syntheses

The development of transition metal-catalyzed phosphine synthesis represents one of the most significant advances in modern organophosphorus chemistry. Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for constructing phosphorus-carbon bonds under mild conditions [19] [20] [21] [22].

Nickel-catalyzed asymmetric cross-coupling methodologies have achieved remarkable success in synthesizing enantioenriched phosphines. The use of nickel complexes with chiral bisphosphine ligands enables the coupling of secondary phosphines with aryl halides to produce tertiary phosphines with excellent enantioselectivities (85-95% ee) [23]. For diphenyl(2-methoxyphenyl)phosphine synthesis, the reaction of diphenylphosphine with 2-methoxyaryl bromides in the presence of Ni(COD)₂ and (S,S)-Et-DuPhos provides access to the desired product with high stereochemical control [23].

Copper-catalyzed asymmetric alkylation protocols have demonstrated exceptional utility in phosphine synthesis. The use of copper complexes with chiral ligands such as Josiphos enables the enantioselective alkylation of secondary phosphines with excellent selectivity [19]. These reactions proceed through copper-phosphido intermediates that undergo rapid pyramidal inversion, enabling dynamic kinetic resolution processes [19].

Iron and cobalt-catalyzed methodologies represent emerging approaches that utilize earth-abundant metals for phosphine synthesis. The reaction of N-heterocyclic carbenes with primary phosphines in the presence of iron or cobalt catalysts provides access to unique phosphine derivatives through phosphinidene transfer mechanisms [24].

Purification and Characterization Protocols

The purification of diphenyl(2-methoxyphenyl)phosphine requires specialized protocols that account for the compound's sensitivity to oxidation and the need for high purity in catalytic applications [25] [26] [27]. Column chromatographic purification represents the most widely used method, typically employing silica gel with hexane-ethyl acetate mobile phases under nitrogen atmosphere [28] [10].

Recrystallization protocols have been optimized to provide materials of exceptional purity (98-99%+). The compound can be recrystallized from ethanol or methanol under inert atmosphere conditions, yielding white crystalline material with melting point 121-123°C [28] [29]. The recrystallization process requires careful temperature control and protection from air to prevent oxidation.

Nuclear magnetic resonance spectroscopy serves as the primary characterization tool for phosphine compounds due to its non-invasive nature and compatibility with air-sensitive samples [25] [30] [31] [32]. Phosphorus-31 NMR spectroscopy provides definitive structural confirmation, with diphenyl(2-methoxyphenyl)phosphine exhibiting characteristic chemical shifts in the range δ -10 to -15 ppm relative to 85% phosphoric acid [25] [31] [32].

Proton NMR analysis reveals distinctive patterns for the methoxy substituent (δ 3.8 ppm) and aromatic protons (δ 6.8-7.8 ppm), with phosphorus-hydrogen coupling providing additional structural information [25] [30]. Carbon-13 NMR spectroscopy confirms the aromatic carbon framework and methoxy carbon signal (δ ~55 ppm), though longer acquisition times are required due to the low natural abundance of carbon-13 [30].

Infrared spectroscopy provides complementary structural information, with characteristic phosphorus-aryl stretching frequencies appearing at 1130-1090 cm⁻¹ [33] [34] [35]. The absence of strong peaks in the 1140-1320 cm⁻¹ region confirms the absence of oxidation products [6] [33].

High-performance liquid chromatography has emerged as a critical analytical tool for purity assessment and impurity profiling. The development of specialized HPLC methods using tris(2-carboxyethyl)phosphine (TCEP) additives has addressed the challenge of on-column oxidation that previously compromised analytical reliability [26] [27] [36]. These methods achieve detection limits of 0.1% for impurity analysis while maintaining excellent precision and robustness [26] [27].

Industrial-Scale Production Challenges

The industrial production of diphenyl(2-methoxyphenyl)phosphine faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [37] [38] [39] [40]. Air sensitivity represents the primary challenge, as the compound undergoes rapid oxidation to the corresponding phosphine oxide when exposed to atmospheric oxygen [25] [26] [27].

Moisture sensitivity presents additional complications, requiring anhydrous reaction conditions and specialized handling equipment throughout the production process [38] [39]. The compound's tendency toward hydrolysis in the presence of water necessitates rigorous exclusion of moisture from all process streams and storage vessels [37] [38].

Thermal stability limitations restrict the range of available processing conditions, as decomposition occurs above 150°C, limiting the use of high-temperature purification methods such as distillation [28] [37]. This constraint necessitates the use of lower-temperature separation techniques that may be less efficient and more time-consuming [38].

Scale-up challenges include heat transfer limitations in large-scale Grignard reactions, which can lead to temperature excursions and reduced product quality [37] [38] [39]. The highly exothermic nature of organometallic reactions requires sophisticated reactor design and temperature control systems to ensure safe and efficient operation [39].

Economic factors significantly impact the viability of industrial production. The high cost of starting materials, particularly chlorodiphenylphosphine and 2-methoxyphenylmagnesium bromide, contributes to elevated manufacturing costs [40]. Additionally, the requirement for specialized equipment capable of handling air-sensitive materials increases capital investment requirements [37] [38].

Regulatory and safety considerations impose additional constraints on industrial production. The toxicity and flammability of organophosphorus compounds require comprehensive safety management systems, specialized ventilation equipment, and extensive worker training programs [37] [38] [40]. Environmental regulations governing the disposal of organophosphorus waste streams add further complexity to the production process [38] [40].

Quality control challenges arise from the compound's sensitivity to oxidation and the need for high-purity materials in catalytic applications [26] [27]. The development of robust analytical methods that can accurately assess purity without causing degradation requires specialized expertise and equipment [26] [27] [36].

Future technological developments hold promise for addressing many of these challenges. Continuous processing technologies may enable better control of reaction conditions and reduced exposure to atmospheric contaminants [38] [39]. Microreactor systems could provide improved heat and mass transfer characteristics while minimizing safety risks [41]. Advanced separation technologies such as membrane-based purification could offer alternatives to traditional chromatographic methods [38].

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2-Methoxyphenyl)diphenylphosphine

Dates

Last modified: 08-16-2023
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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